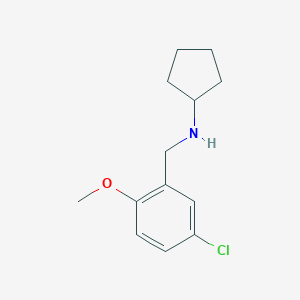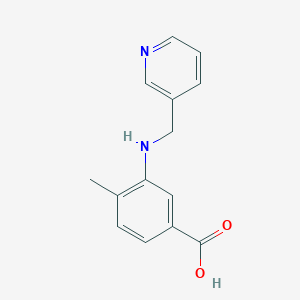![molecular formula C21H21NO4 B499676 methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B499676.png)
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoic acid ester, and a hydroxy-phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the benzoic acid ester group. The hydroxy-phenylethylamine moiety is then attached through a series of reactions that may include amination and esterification.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: Shares a similar benzoic acid ester structure.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group instead of the hydroxy-phenylethylamine moiety.
Benzoic acid, 2-(methylamino)-, methyl ester: Features a methylamino group.
Uniqueness
methyl 4-(5-{[(2-hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoate is unique due to its combination of a furan ring, benzoic acid ester, and hydroxy-phenylethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C21H21NO4 |
|---|---|
Poids moléculaire |
351.4g/mol |
Nom IUPAC |
methyl 4-[5-[[(2-hydroxy-2-phenylethyl)amino]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-25-21(24)17-9-7-16(8-10-17)20-12-11-18(26-20)13-22-14-19(23)15-5-3-2-4-6-15/h2-12,19,22-23H,13-14H2,1H3 |
Clé InChI |
IZCMAOLFFOUIRG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC(C3=CC=CC=C3)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B499594.png)
![N-(5-bromo-2-ethoxybenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B499595.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-3-(pyrimidin-2-ylsulfanyl)propan-1-amine](/img/structure/B499598.png)
![N-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl]-2H-tetrazol-5-amine](/img/structure/B499599.png)
![1-({[5-(4-Bromophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B499600.png)

![4-{2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B499603.png)
![Methyl 2-(4-morpholinyl)-5-[(2,4,5-trimethoxybenzyl)amino]benzoate](/img/structure/B499605.png)
![2-({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B499606.png)
![1-N-[[5-(4-chlorophenyl)furan-2-yl]methyl]tetrazole-1,5-diamine](/img/structure/B499607.png)
![1-({[5-(3-Chlorophenyl)furan-2-yl]methyl}amino)propan-2-ol](/img/structure/B499608.png)
![N-[(5-phenylfuran-2-yl)methyl]cyclopentanamine](/img/structure/B499609.png)
![Methyl 2-(4-morpholinyl)-5-[(3,4,5-trimethoxybenzyl)amino]benzoate](/img/structure/B499610.png)

